molecular formula C18H23ClN2O2S B11475848 3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11475848
M. Wt: 366.9 g/mol
InChI Key: HKSAEWYLRXKLAW-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound with a unique structure that combines a pyrrole ring with a sulfonyl chloride group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzenesulfonyl)butyric acid
  • 4-Chlorobenzenesulfonyl chloride
  • 3-Chlorobenzenesulfonyl chloride

Uniqueness

3-(4-Chlorobenzenesulfonyl)-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its combination of a pyrrole ring with a sulfonyl chloride group and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H23ClN2O2S

Molecular Weight

366.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-cyclohexyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C18H23ClN2O2S/c1-12-13(2)21(15-6-4-3-5-7-15)18(20)17(12)24(22,23)16-10-8-14(19)9-11-16/h8-11,15H,3-7,20H2,1-2H3

InChI Key

HKSAEWYLRXKLAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)C3CCCCC3)C

Origin of Product

United States

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